1-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several functional groups and rings. The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry, often found in bioactive compounds . The piperidin-4-yl group is a type of cyclic amine, and the imidazolidine-2,4-dione group is a type of imidazole, a five-membered ring containing two nitrogen atoms .Future Directions
Given the lack of specific information about this compound, future research could focus on its synthesis, characterization, and evaluation of its biological activity. In particular, it would be interesting to investigate whether the combination of functional groups present in this compound results in unique biological properties .
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
It’s worth noting that microtubule-targeting agents generally cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Given the potential target of tubulin, it can be inferred that the compound may affect thecell cycle and apoptosis pathways .
Result of Action
Similar compounds have been reported to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
1-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(28-14-3-4-15-16(9-14)27-11-26-15)18(24)21-7-5-13(6-8-21)22-10-17(23)20(2)19(22)25/h3-4,9,12-13H,5-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEHRDYUTMWORV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C)OC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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